molecular formula C27H40O4 B1246673 Mooloolaldehyde

Mooloolaldehyde

Cat. No.: B1246673
M. Wt: 428.6 g/mol
InChI Key: ALLBSDUYSQKVMA-JVSCOPQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malondialdehyde (MDA) is a highly reactive organic compound with the molecular formula C₃H₄O₂ and a molecular weight of 72.06 g/mol. It is a byproduct of lipid peroxidation, a process initiated by oxidative stress in biological systems . MDA is widely recognized as a biomarker for oxidative damage in cells, particularly in conditions such as atherosclerosis, neurodegenerative diseases, and allergic disorders . Its reactivity stems from two aldehyde groups, enabling it to form covalent adducts with DNA, proteins, and other biomolecules, contributing to cellular dysfunction .

This article assumes the intended compound is malondialdehyde due to its well-documented role in oxidative stress and availability of comparative data.

Properties

Molecular Formula

C27H40O4

Molecular Weight

428.6 g/mol

IUPAC Name

[(1S,5aR,5bS,7aS,11aS,11bR,13aS,13bR)-5b-formyl-8,8,11a,13a-tetramethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[1,2-g][2]benzofuran-1-yl] acetate

InChI

InChI=1S/C27H40O4/c1-17(29)31-23-22-18(15-30-23)7-8-20-26(22,5)13-9-21-25(4)12-6-11-24(2,3)19(25)10-14-27(20,21)16-28/h15-16,19-23H,6-14H2,1-5H3/t19-,20+,21+,22+,23-,25-,26-,27+/m0/s1

InChI Key

ALLBSDUYSQKVMA-JVSCOPQDSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2C(=CO1)CC[C@@H]3[C@@]2(CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C=O)C

Canonical SMILES

CC(=O)OC1C2C(=CO1)CCC3C2(CCC4C3(CCC5C4(CCCC5(C)C)C)C=O)C

Synonyms

mooloolaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycolaldehyde

Glycolaldehyde (C₂H₄O₂, molecular weight 60.05 g/mol, CAS 141-46-8) is the simplest aldose sugar, structurally distinct from malondialdehyde due to its single aldehyde group and hydroxyl group .

Property Malondialdehyde (MDA) Glycolaldehyde
Molecular Formula C₃H₄O₂ C₂H₄O₂
Functional Groups Two aldehyde groups One aldehyde, one hydroxyl
Biological Role Oxidative stress marker Precursor in glycation
Toxicity DNA/protein adduct formation Irritant (skin/eyes)
Industrial Use None (research biomarker) Food flavoring, cosmetics

Key Differences :

  • Reactivity : MDA’s dual aldehyde groups make it far more reactive than glycolaldehyde, enabling cross-linking with biomolecules .
  • Applications : Glycolaldehyde is used in food and cosmetic industries, whereas MDA is exclusively a research tool for oxidative stress assessment .
Acrolein

Acrolein (C₃H₄O, molecular weight 56.06 g/mol, CAS 107-02-8) is an α,β-unsaturated aldehyde with a single aldehyde group and a vinyl group.

Property Malondialdehyde (MDA) Acrolein
Molecular Formula C₃H₄O₂ C₃H₄O
Reactivity Electrophilic aldehyde Conjugated aldehyde
Toxicity Genotoxic Severe respiratory irritant
Sources Lipid peroxidation Combustion, cigarette smoke

Key Differences :

  • Mechanism of Damage : Acrolein directly alkylates proteins and DNA via its α,β-unsaturated structure, while MDA primarily forms Schiff bases with lysine residues .
  • Environmental Presence: Acrolein is a pollutant from combustion, whereas MDA is endogenous and linked to metabolic stress .

Functional Comparison with Other Aldehydes

MDA’s role as an oxidative stress marker contrasts with aldehydes like formaldehyde (a preservative) and glutaraldehyde (a fixative). For example:

  • Formaldehyde (CH₂O): Used in resins and disinfection but carcinogenic at high doses.
  • Glutaraldehyde (C₅H₈O₂): Cross-links proteins in biological specimens but lacks MDA’s specificity to lipid peroxidation .

Research Findings and Clinical Relevance

  • MDA in Allergy : Elevated MDA levels correlate with severity in allergic asthma and dermatitis, highlighting its role in inflammation-driven oxidative damage .
  • Glycolaldehyde in Glycation : Unlike MDA, glycolaldehyde participates in forming advanced glycation end products (AGEs), which impair collagen in diabetes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mooloolaldehyde
Reactant of Route 2
Mooloolaldehyde

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